molecular formula C12H9Br2NO B595481 2-(Benzyloxy)-3,5-dibromopyridine CAS No. 130284-00-3

2-(Benzyloxy)-3,5-dibromopyridine

Cat. No. B595481
CAS RN: 130284-00-3
M. Wt: 343.018
InChI Key: YNNOMHHKXNIXKO-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-3,5-dibromopyridine (2-BDBP) is an organic compound with a wide range of applications in scientific research. It is a versatile molecule that can be used as a building block in synthesis, as a reagent in organic reactions, and as a tool to study biochemical and physiological effects.

Scientific Research Applications

1. Synthesis of Benzyl Ethers and Esters 2-Benzyloxy-1-methylpyridinium triflate, which can be derived from 2-(Benzyloxy)-3,5-dibromopyridine, is emerging as a mild, convenient, and in some cases uniquely effective new reagent for the synthesis of benzyl ethers and esters . This reagent can be used to install protecting groups under neutral conditions, which is particularly useful in chemical synthesis .

Wittig Rearrangement

2-(2-Benzyloxy)aryloxazolines, which can be derived from 2-(Benzyloxy)-3,5-dibromopyridine, have been studied for base-induced Wittig rearrangement . However, this process has shown some limitations, as competing processes can intervene and suppress the rearrangement completely in both 2-benzyloxy-3-pyridyl-oxazolines and -amides .

Synthesis of 2-(Benzyloxy)hydroquinone

2-Benzyloxyphenol, a compound related to 2-(Benzyloxy)-3,5-dibromopyridine, is used in the synthesis of 2-(benzyloxy)hydroquinone .

Preparation of Sequential Polypeptides

2-Benzyloxyphenol is also used to prepare sequential polypeptides . This process is important in the field of protein engineering and drug development.

Synthesis of Multidentate Chelating Ligands

2-Benzyloxyphenol is used as a reagent for the synthesis of multidentate chelating ligands . These ligands are often used in coordination chemistry and biochemistry.

Pharmaceutical Research

2-Benzyloxyphenol is used in pharmaceutical research as a pharmaceutical intermediate . It plays a crucial role in the development of new drugs and therapies.

properties

IUPAC Name

3,5-dibromo-2-phenylmethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Br2NO/c13-10-6-11(14)12(15-7-10)16-8-9-4-2-1-3-5-9/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNNOMHHKXNIXKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=N2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00716553
Record name 2-(Benzyloxy)-3,5-dibromopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00716553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzyloxy)-3,5-dibromopyridine

CAS RN

130284-00-3
Record name 2-(Benzyloxy)-3,5-dibromopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00716553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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